molecular formula C9H9N3O B186949 6-amino-3-methylquinazolin-4(3H)-one CAS No. 16064-23-6

6-amino-3-methylquinazolin-4(3H)-one

Cat. No.: B186949
CAS No.: 16064-23-6
M. Wt: 175.19 g/mol
InChI Key: PKPUWVULEUYWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-3-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6th position and a methyl group at the 3rd position in the quinazolinone ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with formamide under acidic conditions to form the quinazolinone ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and oxidized quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions result in the compound’s observed biological effects, such as anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    6-aminoquinazolin-4(3H)-one: Lacks the methyl group at the 3rd position, resulting in different chemical and biological properties.

    3-methylquinazolin-4(3H)-one: Lacks the amino group at the 6th position, affecting its reactivity and biological activity.

    6-chloro-3-methylquinazolin-4(3H)-one: The presence of a chloro group instead of an amino group at the 6th position imparts different chemical reactivity and biological effects.

Uniqueness

6-amino-3-methylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 6th position and the methyl group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-amino-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPUWVULEUYWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351648
Record name 6-amino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-23-6
Record name 6-amino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-3-methylquinazolin-4(3H)-one
Reactant of Route 2
6-amino-3-methylquinazolin-4(3H)-one
Reactant of Route 3
6-amino-3-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-amino-3-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-amino-3-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-amino-3-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.